3,5-dimethyl-1-(oxan-4-yl)-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3,5-dimethyl-1-(oxan-4-yl)pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-8-7-9(2)12(11-8)10-3-5-13-6-4-10/h7,10H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQKJQFTGOLZIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2CCOCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3,5 Dimethyl 1 Oxan 4 Yl 1h Pyrazole and Its Structural Congeners
Strategies for the Construction of the 3,5-Dimethyl-1H-pyrazole Core
The formation of the pyrazole (B372694) ring is the initial critical step. The 3,5-dimethyl substitution pattern is typically achieved using a symmetrical diketone precursor.
The most classic and widely employed method for synthesizing the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govbeilstein-journals.orgmdpi.com For the synthesis of the 3,5-dimethylpyrazole (B48361) core, the readily available and symmetrical 1,3-diketone, acetylacetone (B45752) (pentane-2,4-dione), is the ideal starting material. doaj.orgtsijournals.com
The reaction proceeds by treating acetylacetone with hydrazine hydrate. The mechanism involves an initial condensation to form a hydrazone intermediate, which then undergoes an intramolecular cyclization followed by dehydration to yield the aromatic 3,5-dimethyl-1H-pyrazole ring. jocpr.com This method is robust, high-yielding, and forms the basis for numerous more complex pyrazole syntheses. tsijournals.com Various catalysts and reaction conditions have been explored to improve efficiency and yield, including the use of nano-ZnO catalysts and green chemistry approaches like microwave irradiation or reactions in aqueous media. researchgate.netnih.govnih.gov
A typical reaction is shown below: Reaction of Acetylacetone with Hydrazine Hydrate
CH₃C(O)CH₂C(O)CH₃ + N₂H₄·H₂O → 3,5-dimethyl-1H-pyrazole + 2H₂O
When a symmetrical 1,3-diketone like acetylacetone reacts with unsubstituted hydrazine, only one product, 3,5-dimethyl-1H-pyrazole, is possible. However, the synthesis of structural congeners using unsymmetrical 1,3-diketones introduces significant regiochemical challenges. nih.gov The reaction of an unsymmetrical diketone with a substituted hydrazine can lead to the formation of two different regioisomeric pyrazoles. mdpi.comthieme-connect.com
The regiochemical outcome is influenced by several factors:
Electronic Effects: The direction of the initial nucleophilic attack by the hydrazine is governed by the electronic properties of the two carbonyl groups in the diketone. The more electrophilic carbonyl carbon is typically attacked by the more nucleophilic nitrogen of the substituted hydrazine.
Steric Hindrance: Bulky substituents on either the diketone or the hydrazine can direct the reaction pathway to favor the sterically less hindered product.
Reaction Conditions: The choice of solvent and catalyst can dramatically influence the regioselectivity. For instance, studies have shown that using fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as solvents can significantly enhance the regioselectivity of pyrazole formation compared to traditional solvents like ethanol. conicet.gov.aracs.org
| 1,3-Diketone | Hydrazine | Solvent | Regioisomeric Ratio |
|---|---|---|---|
| 1-(Furan-2-yl)butane-1,3-dione | Methylhydrazine | Ethanol | 80:20 |
| 1-(Furan-2-yl)butane-1,3-dione | Methylhydrazine | TFE | 94:6 |
| 1-(Furan-2-yl)butane-1,3-dione | Methylhydrazine | HFIP | 97:3 |
N1-Functionalization: Introduction of the Oxan-4-yl Substituent
Once the 3,5-dimethyl-1H-pyrazole core is synthesized, the next step is the introduction of the oxan-4-yl (or tetrahydropyran-4-yl) group at the N1 position. This is typically achieved through N-alkylation or related nucleophilic substitution reactions.
Direct N-alkylation is a common strategy for functionalizing the pyrazole nitrogen. semanticscholar.org This involves reacting the deprotonated pyrazole, which acts as a nucleophile, with a suitable electrophile. In this case, an oxan-4-yl derivative bearing a leaving group is required. Examples of such electrophiles include 4-bromotetrahydropyran (B1281988) or tetrahydropyran-4-yl tosylate.
The reaction is typically carried out in the presence of a base to deprotonate the pyrazole's N-H bond, forming the pyrazolate anion. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or potassium hydroxide (B78521) (KOH) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. acs.org
This method is mechanistically similar to direct alkylation and falls under the broad category of SN2 reactions. The pyrazolate anion acts as the nucleophile, displacing a leaving group from the 4-position of the oxane ring. acs.org
An alternative approach involves reacting 3,5-dimethylpyrazole with tetrahydropyran-4-one under reductive amination conditions. However, this is less common for secondary heterocyclic amines. A more direct method utilizes primary amines as the starting material. A novel protocol has been developed for the direct preparation of N-substituted pyrazoles from primary amines, such as 4-aminotetrahydropyran, which reacts with a 1,3-diketone and an amination reagent like O-(4-nitrobenzoyl)hydroxylamine in a one-pot synthesis. nih.govacs.org
The efficiency of the N1-functionalization step is highly dependent on the chosen reaction conditions. Key parameters for optimization include the base, solvent, temperature, and nature of the leaving group on the oxane electrophile.
Base and Solvent System: Strong bases like NaH in DMF are effective but can present handling challenges. Milder bases such as K₂CO₃ in solvents like DMF or DMSO are often preferred for their operational simplicity and have been shown to provide excellent regioselectivity and yields for N-substitution reactions. acs.org
Temperature: N-alkylation reactions are often performed at room temperature or with gentle heating to ensure completion without promoting side reactions.
Reagents: For direct synthesis from a primary amine, the choice of amination reagent is critical. Studies comparing various reagents have shown that O-(p-tolylsulfonyl)hydroxylamine or similar hydroxylamine (B1172632) derivatives can provide superior yields. nih.govacs.org
| Primary Amine | Diketone | Amination Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| tert-Butylamine | Pentane-2,4-dione | O-(Mesitylenesulfonyl)hydroxylamine | DMF | 85 | 23 |
| tert-Butylamine | Pentane-2,4-dione | O-(Diphenylphosphinyl)hydroxylamine | DMF | 85 | 41 |
| tert-Butylamine | Pentane-2,4-dione | O-(4-Nitrobenzoyl)hydroxylamine | DMF | 85 | 44 |
| tert-Butylamine | Pentane-2,4-dione | O-(p-Tolylsulfonyl)hydroxylamine | DMF | 85 | 53 |
C4-Functionalization of the 3,5-Dimethyl-1-(oxan-4-yl)-1H-pyrazole System
The C4 position of the pyrazole ring is particularly susceptible to electrophilic substitution. pharmdbm.comresearchgate.net This reactivity is attributed to the electron-donating nature of the two nitrogen atoms within the heterocyclic ring, which increases the electron density at the C4 carbon, making it a nucleophilic center. researchgate.netquora.com This inherent reactivity allows for a variety of functional groups to be introduced at this position.
Halogenation at the C4 Position
The introduction of a halogen atom at the C4 position is a common and versatile transformation. This can be achieved using various halogenating agents. For instance, chlorination can be accomplished using reagents like sulfuryl chloride (SO₂Cl₂), while bromination is often carried out with bromine in a suitable solvent such as dioxane. pharmdbm.com The resulting 4-halopyrazoles are valuable intermediates for further synthetic manipulations, including cross-coupling reactions. encyclopedia.pub The general reactivity for electrophilic substitution on the pyrazole ring makes halogenation a primary step for creating more complex derivatives. researchgate.net
Table 1: Halogenation Reactions at the C4 Position of Pyrazole Derivatives
| Halogenating Agent | Resulting Halogen | Reference |
| Sulfuryl Chloride (SO₂Cl₂) | Chlorine | pharmdbm.com |
| Bromine (Br₂) in dioxane | Bromine | pharmdbm.com |
| N-Bromosuccinimide (NBS) | Bromine | encyclopedia.pub |
| Iodine (I₂) with Cadmium (II) acetate | Iodine | researchgate.net |
This table provides examples of common halogenating agents used for the C4 position of the pyrazole ring.
Introduction of Boronic Ester Moieties via C4 Functionalization
A significant advancement in the functionalization of pyrazoles is the introduction of boronic acid pinacol (B44631) esters at the C4 position. This transformation opens up possibilities for Suzuki-Miyaura cross-coupling reactions, a powerful tool for forming carbon-carbon bonds. The synthesis of this compound-4-boronic acid pinacol ester provides a key building block for creating a diverse library of compounds. Commercial availability of related structures like 1-Boc-3,5-dimethylpyrazole-4-boronic acid pinacol ester and 3,5-dimethyl-1-(THP)-1H-pyrazole-4-boronic acid pinacol ester highlights the utility of this synthetic route. cymitquimica.comsigmaaldrich.comcymitquimica.com The synthesis of tertiary propargylic boronic esters through methods like alkynyllithium-mediated ring opening of borylated cyclopropanes further demonstrates the expanding scope of boronic ester chemistry. nih.gov
Table 2: Commercially Available C4-Boronic Ester Pyrazole Derivatives
| Compound Name | CAS Number | Molecular Formula |
| 3,5-Dimethyl-1-(THP)-1H-pyrazole-4-boronic acid pinacol ester | 1126779-11-0 | C₁₆H₂₇BN₂O₃ |
| 1-Boc-3,5-dimethylpyrazole-4-boronic acid pinacol ester | Not Available | C₁₆H₂₇BN₂O₄ |
| (3,5-Dimethyl-1-(oxetan-3-yl)-1H-pyrazol-4-yl)boronic acid | Not Available | Not Available |
This table showcases examples of C4-functionalized pyrazole boronic esters and their derivatives.
Formylation and Other Electrophilic Substitutions at C4
The C4 position can also undergo formylation, introducing an aldehyde group that can be further modified. Other electrophilic substitution reactions, such as nitration and sulfonation, are also possible, typically requiring strong acidic conditions. pharmdbm.comresearchgate.net For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid. pharmdbm.com The introduction of thio- or selenocyanated groups at the C4 position has also been reported using hypervalent iodine reagents, expanding the range of accessible functionalities. beilstein-journals.org
Multi-Step Derivatization Pathways
The initial C4-functionalization opens up multi-step derivatization pathways. For instance, a 4-bromopyrazole derivative can undergo N-alkylation, followed by further functionalization. encyclopedia.pub The versatility of these intermediates allows for the synthesis of a wide array of complex molecules. The conversion of S/SeCN-containing pyrazoles into S/SeCF₃- and S/SeMe-containing derivatives further illustrates the potential for multi-step synthetic sequences. beilstein-journals.org
Contemporary Synthetic Techniques for Enhanced Efficiency
To address the limitations of traditional synthetic methods, which often require long reaction times and harsh conditions, contemporary techniques like microwave-assisted organic synthesis (MAOS) have been developed. tandfonline.com
Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the synthesis of pyrazole derivatives. tandfonline.com This technique significantly reduces reaction times, often from hours to minutes, and can lead to improved yields and purities. vumc.orgyoutube.com MAOS has been successfully applied to the synthesis of various pyrazole-containing compounds, including those with therapeutic potential. rsc.org The use of microwave irradiation provides a more uniform and efficient heating method compared to conventional heating. dergipark.org.tr This method is considered a green chemistry approach as it often requires less solvent and energy. tandfonline.com
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrazoles
| Parameter | Conventional Synthesis | Microwave-Assisted Synthesis (MAOS) | Reference |
| Reaction Time | Hours to days | Minutes | tandfonline.comvumc.org |
| Energy Consumption | High | Low | tandfonline.com |
| Solvent Usage | Often requires large volumes | Reduced solvent or solvent-free conditions possible | tandfonline.com |
| Reaction Conditions | Often harsh (high temperatures, strong acids/bases) | Milder conditions can often be used | dergipark.org.tr |
This table highlights the key advantages of MAOS over traditional synthetic methods for pyrazole synthesis.
Ultrasound-Promoted Synthesis
The application of ultrasound irradiation to the synthesis of pyrazole derivatives has demonstrated considerable advantages, including significantly reduced reaction times, increased product yields, and simplified experimental procedures. rsc.orgasianpubs.org This method aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of environmentally benign solvents like water. nih.govijprajournal.com
Research has highlighted several effective ultrasound-promoted strategies for synthesizing substituted pyrazoles:
Multi-component Reactions: One-pot, three-component reactions have been successfully performed in water under ultrasonic irradiation to produce complex pyrazole derivatives. For instance, the synthesis of 3-(5-amino-1H-pyrazol-4-yl)-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-enyl)indolin-2-ones was achieved with excellent yields using an Indium(III) chloride catalyst in water. nih.gov This approach is noted for its efficiency, use of a readily available catalyst, and easy workup. nih.gov
Catalyst-Free Synthesis: In some cases, the energy provided by ultrasound is sufficient to promote the reaction without any catalyst. A notable example is the one-pot, four-component synthesis of pyrazole-centered 1,5-disubstituted tetrazoles, which proceeds in just 15 minutes under solvent- and catalyst-free conditions, offering high yields and mild reaction conditions. benthamdirect.com
Metal-Catalyzed Reactions: Ultrasound can also enhance metal-catalyzed reactions. The synthesis of 1,5-disubstituted pyrazoles from α,β-unsaturated cyanoesters and phenylhydrazine (B124118) was effectively promoted by a Cu(I) catalyst under ultrasound irradiation at 60 °C. asianpubs.org This method drastically reduced reaction times to 75-90 minutes while improving yields compared to conventional methods. asianpubs.org
Table 1: Comparison of Ultrasound-Assisted Pyrazole Synthesis Methods
| Reaction Type | Reactants | Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Three-Component | Dimedone, 1H-pyrazol-5-amines, Isatins | InCl₃ catalyst, Water, Ultrasound | Excellent yields, environmentally benign solvent, easy workup | nih.gov |
| Four-Component | Pyrazole aldehyde, Amine, Isocyanide, Sodium azide | Solvent-free, Catalyst-free, Ultrasound (15 min) | High yield, extremely short reaction time, catalyst-free | benthamdirect.com |
| Two-Component | α,β-unsaturated cyanoester, Phenylhydrazine | Cu(I) catalyst, Ethanol, Ultrasound (60 °C, 75-90 min) | Tremendously enhanced reaction rate, high yields | asianpubs.org |
| Three-Component | Aryl aldehyde, Aniline, Pyrazolone | Aq. Methanesulfonic acid, Ultrasound (90 °C) | Green protocol, high efficiency, short reaction times | ijprajournal.com |
Mechanochemical Approaches in Pyrazole Synthesis
Mechanochemistry represents another advanced and sustainable methodology for chemical synthesis, where mechanical energy (e.g., from grinding, milling, or shearing) is used directly to initiate and sustain chemical reactions, often in the absence of a solvent. rsc.org This solventless approach offers distinct advantages in terms of sustainability, reducing chemical waste and simplifying product workup. rsc.org While less frequently employed for pyrazole synthesis than ultrasound or microwave techniques, mechanochemical activation is a promising green alternative. rsc.org
The core principle of mechanochemistry involves creating intimate contact between reactants in the solid state, breaking down crystal lattices, and generating reactive surfaces and defects that can lower the activation energy of a reaction.
Key applications in pyrazole synthesis include:
Condensation Reactions: One of the most common methods for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. researchgate.net Mechanochemical grinding of the solid reactants can facilitate this transformation efficiently without the need for a solvent, which is often required in conventional methods to ensure proper mixing and heat transfer.
Solvent-Free Synthesis: The primary advantage of mechanochemistry is its ability to proceed under solvent-free or minimal-solvent (liquid-assisted grinding) conditions. This is particularly beneficial for reactions that traditionally require toxic or volatile organic solvents, thus reducing the environmental impact of the synthesis. researchgate.net
While the body of literature on mechanochemical pyrazole synthesis is still growing compared to other green techniques, it is recognized for its high efficiency and sustainability, positioning it as a valuable tool for the environmentally conscious synthesis of this compound and its congeners. rsc.org
Separation and Purification Strategies for Compound Isolation
Following the synthesis of pyrazole derivatives, the isolation and purification of the target compound from the reaction mixture, which may contain unreacted starting materials, catalysts, and byproducts, is a critical step. A variety of strategies can be employed, ranging from standard laboratory techniques to more specialized methods.
Liquid-Liquid Extraction (LLE): This is a fundamental workup procedure used to separate the product from the reaction mixture, particularly after aqueous workups. The crude product is partitioned between an aqueous layer and an immiscible organic solvent. The choice of solvent is crucial; solvents like ethyl acetate, methyl-t-butyl ether (MTBE), or dichloromethane (B109758) are commonly used to extract pyrazole derivatives. nih.govnih.gov Multiple extractions with fresh solvent are often required to ensure effective isolation. nih.gov The combined organic phases are typically washed with water and brine to remove residual water-soluble impurities before being dried and concentrated. nih.gov
Column Chromatography: For achieving high purity, column chromatography is one of the most powerful and widely used techniques. The crude product is loaded onto a stationary phase, typically silica (B1680970) gel, and eluted with a mobile phase solvent system. nih.gov A common eluent system for pyrazole derivatives is a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate. asianpubs.orgnih.gov By gradually increasing the polarity of the mobile phase, compounds are separated based on their differential adsorption to the stationary phase. In some cases, reversed-phase chromatography using a C18-bonded silica stationary phase can be employed for the purification of more polar compounds. nih.gov
Crystallization via Acid Addition Salt Formation: A highly effective method for purifying pyrazoles involves their conversion into acid addition salts. google.comgoogle.com The crude pyrazole, being basic due to its nitrogen atoms, is dissolved in an organic solvent and treated with at least an equimolar amount of an inorganic or organic acid (e.g., hydrochloric acid). google.comgoogle.com This reaction forms a pyrazolium (B1228807) salt, which often has different solubility properties than the free base and the impurities. The salt can then be selectively precipitated or crystallized from the solution, while undesired byproducts remain dissolved. google.com The purified salt is then filtered off and can be neutralized with a base to regenerate the pure pyrazole compound.
Distillation: This technique is suitable for purifying pyrazoles that are thermally stable and volatile. Distillation separates compounds based on differences in their boiling points. It can be particularly useful for removing non-volatile impurities, such as salts or catalyst residues, from the final product. nih.gov
Table 2: Overview of Purification Strategies for Pyrazole Derivatives
| Technique | Principle of Separation | Common Application | Advantages | Reference |
|---|---|---|---|---|
| Liquid-Liquid Extraction | Differential solubility between two immiscible liquid phases | Initial workup to separate product from aqueous reaction mixtures and water-soluble impurities | Simple, rapid, and effective for initial cleanup | nih.govnih.gov |
| Column Chromatography | Differential adsorption onto a solid stationary phase (e.g., silica gel) | High-purity isolation of the final product from structurally similar byproducts | High resolution, adaptable to a wide range of compounds | asianpubs.orgnih.govnih.gov |
| Crystallization of Salts | Formation of a crystalline acid addition salt with altered solubility | Purification of basic pyrazoles from neutral or less basic impurities | Highly selective, can yield very pure material | google.comgoogle.com |
| Distillation | Difference in boiling points | Separation of volatile pyrazoles from non-volatile impurities | Effective for thermally stable, volatile compounds | nih.gov |
Comprehensive Spectroscopic and Structural Elucidation of 3,5 Dimethyl 1 Oxan 4 Yl 1h Pyrazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 3,5-dimethyl-1-(oxan-4-yl)-1H-pyrazole, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would provide a complete picture of its structure.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyrazole (B372694) ring, the two methyl groups, and the oxane ring.
The pyrazole ring contains a single proton at the C4 position, which would appear as a sharp singlet. In similar 3,5-dimethyl-1-substituted pyrazoles, this proton typically resonates in the range of δ 5.8-6.0 ppm. For instance, in 3,5-dimethyl-1-phenyl-1H-pyrazole, the C4-H proton signal is observed at δ 5.90 ppm. rsc.org
The two methyl groups attached to the C3 and C5 positions of the pyrazole ring are chemically equivalent due to free rotation around the N1-C(oxane) bond and would therefore appear as a single sharp singlet, integrating to six protons. The chemical shift for these methyl protons is anticipated to be in the region of δ 2.2-2.3 ppm, as seen in various 3,5-dimethylpyrazole (B48361) derivatives. rsc.orgjocpr.com
The protons of the oxane ring will present a more complex pattern. The proton at the C4 position of the oxane ring, which is directly attached to the pyrazole nitrogen, is expected to be a multiplet due to coupling with the adjacent methylene (B1212753) protons. Its chemical shift would be the most downfield of the oxane protons due to the deshielding effect of the nitrogen atom. The four methylene protons of the oxane ring at the C2/C6 and C3/C5 positions would likely appear as two distinct multiplets, each integrating to four protons.
Expected ¹H NMR Data:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Pyrazole C4-H | ~ 5.8 - 6.0 | Singlet |
| Pyrazole C3-CH₃, C5-CH₃ | ~ 2.2 - 2.3 | Singlet |
| Oxane C4-H | Downfield multiplet | Multiplet |
| Oxane C2/C6-H₂, C3/C5-H₂ | Upfield multiplets | Multiplets |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.
The C3 and C5 carbons of the pyrazole ring are expected to be in the range of δ 140-150 ppm, while the C4 carbon should appear at a more upfield position, typically around δ 105-107 ppm. For example, the C3/C5 and C4 carbons in 3,5-dimethyl-1-phenyl-1H-pyrazole appear at δ 148.1 and 106.4 ppm, respectively. rsc.org The carbons of the two methyl groups are expected to resonate at approximately δ 11-14 ppm. rsc.org
The carbons of the oxane ring will have characteristic chemical shifts. The C4 carbon, being attached to the nitrogen, will be the most downfield among the oxane carbons. The C2/C6 and C3/C5 carbons will appear at more shielded positions.
Expected ¹³C NMR Data:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Pyrazole C3, C5 | ~ 140 - 150 |
| Pyrazole C4 | ~ 105 - 107 |
| Pyrazole C3-C H₃, C5-C H₃ | ~ 11 - 14 |
| Oxane C4 | Downfield |
| Oxane C2, C6 | Upfield |
| Oxane C3, C5 | Upfield |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Determination
To definitively assign all proton and carbon signals and to confirm the connectivity between the different structural fragments, two-dimensional NMR experiments are indispensable.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between adjacent protons. For instance, it would show a correlation between the C4 proton of the oxane ring and the protons on the adjacent C3 and C5 carbons of the oxane ring.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would establish the direct one-bond correlations between protons and the carbons to which they are attached. This would allow for the unambiguous assignment of the protonated carbons in both the pyrazole and oxane rings.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include the protons of the methyl groups with the C3 and C5 carbons of the pyrazole ring, and the C4 proton of the oxane ring with the C3 and C5 carbons of the pyrazole ring, confirming the point of attachment.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a vital analytical technique used to determine the molecular weight and to gain insights into the structure of a compound through its fragmentation pattern.
The molecular formula of this compound is C₁₀H₁₆N₂O, which corresponds to a molecular weight of 180.25 g/mol .
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which can confirm the elemental composition of the compound. The expected exact mass for the [M+H]⁺ ion would be calculated and compared with the experimentally observed value to provide strong evidence for the proposed molecular formula.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H, C=C, C=N, and C-O bonds.
C-H stretching: Aromatic C-H stretching from the pyrazole ring would likely appear around 3100 cm⁻¹, while aliphatic C-H stretching from the methyl and oxane groups would be observed in the 2850-3000 cm⁻¹ region.
C=C and C=N stretching: The stretching vibrations of the C=C and C=N bonds within the pyrazole ring are expected to appear in the 1500-1650 cm⁻¹ region. jocpr.com
C-O stretching: A strong absorption band corresponding to the C-O-C stretching of the ether linkage in the oxane ring would be expected in the range of 1050-1150 cm⁻¹.
Expected IR Data:
| Functional Group | Expected Absorption Range (cm⁻¹) |
| Pyrazole C-H stretch | ~ 3100 |
| Aliphatic C-H stretch | 2850 - 3000 |
| Pyrazole C=C, C=N stretch | 1500 - 1650 |
| Oxane C-O-C stretch | 1050 - 1150 |
Elemental Analysis for Empirical Formula Validation
The synthesis of related pyrazole derivatives is often accompanied by elemental analysis to confirm the successful incorporation of substituents. For instance, studies on various substituted pyrazoles report elemental analysis data that closely matches the calculated theoretical values, typically within a ±0.4% margin, which is the standard for confirming the purity and identity of a newly synthesized compound. researchgate.net
| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 10 | 120.11 | 66.63 |
| Hydrogen | H | 1.008 | 16 | 16.128 | 8.95 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 15.55 |
| Oxygen | O | 15.999 | 1 | 15.999 | 8.88 |
| Total Molecular Weight (g/mol) | 180.25 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful technique that provides precise information about the three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and intermolecular interactions. Although a specific crystal structure for this compound has not been reported in the surveyed literature, analysis of closely related structures provides valuable insights into the expected solid-state conformation.
For example, the crystal structures of other 1-substituted 3,5-dimethylpyrazoles have been determined. nih.gov The pyrazole ring is typically planar, and the substituents at the 1, 3, and 5 positions will adopt specific conformations to minimize steric hindrance. In the case of this compound, the oxane ring is expected to be in a chair conformation, which is its most stable form. The attachment to the pyrazole nitrogen would be at the equatorial position of the oxane ring to reduce steric strain.
| Parameter | Expected Value/Feature for this compound (based on analogs) | Reference Compound Example |
|---|---|---|
| Crystal System | Likely Monoclinic or Orthorhombic | 1-[(4-chlorophenyl)diphenylmethyl]-3-(trifluoromethyl)-1H-pyrazole (Monoclinic) nih.gov |
| Space Group | Commonly P2₁/c or similar | 1-[(4-chlorophenyl)diphenylmethyl]-3-(trifluoromethyl)-1H-pyrazole (P2₁/c) nih.gov |
| Pyrazole Ring Conformation | Planar | Observed in numerous pyrazole structures nih.gov |
| Oxane Ring Conformation | Chair | Most stable conformation for a tetrahydropyran (B127337) ring |
| Attachment of Oxane to Pyrazole | Equatorial | Minimizes steric hindrance |
| Key Intermolecular Interactions | C-H···N, C-H···O, van der Waals forces | Common in aza-heterocyclic crystal structures nih.gov |
Vibrational Spectroscopy Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the vibrational modes of a molecule. These spectra are unique for each compound and serve as a molecular fingerprint, allowing for structural elucidation and functional group identification. While the specific IR and Raman spectra for this compound are not available in the reviewed literature, the expected vibrational frequencies can be predicted by analyzing the characteristic bands of its constituent parts: the 3,5-dimethylpyrazole core and the oxane (tetrahydropyran) ring. chemicalbook.comnist.gov
The 3,5-dimethylpyrazole moiety is expected to exhibit several characteristic vibrations. The C=N stretching vibration within the pyrazole ring typically appears in the region of 1500-1600 cm⁻¹. The C-H stretching vibrations of the methyl groups and the pyrazole ring proton are expected in the 2900-3100 cm⁻¹ range. The in-plane and out-of-plane bending vibrations of the C-H bonds will give rise to a series of bands in the fingerprint region (below 1500 cm⁻¹). jocpr.com
The oxane ring will also contribute characteristic bands. The most prominent of these is the strong C-O-C stretching vibration, which is typically observed in the 1150-1050 cm⁻¹ region. jocpr.com The C-H stretching vibrations of the methylene groups in the oxane ring will appear in the 2850-2960 cm⁻¹ range. Various bending, rocking, and twisting vibrations of the CH₂ groups will also be present in the fingerprint region.
A theoretical and experimental study on 3,5-dimethyl-1H-pyrazole-1-carboxamidine has provided a detailed assignment of the vibrational modes of the 3,5-dimethylpyrazole core, which can serve as a reference for interpreting the spectrum of the title compound. nih.gov
| Functional Group/Moiety | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| 3,5-Dimethylpyrazole | C-H Stretch (Aromatic & Methyl) | 2900 - 3100 | Medium to Strong |
| C=N Stretch (Ring) | 1500 - 1600 | Medium | |
| C-N Stretch (Ring) | 1300 - 1400 | Medium | |
| Oxane (Tetrahydropyran) | C-H Stretch (Aliphatic) | 2850 - 2960 | Strong |
| C-O-C Stretch (Ether) | 1050 - 1150 | Strong | |
| CH₂ Bending | 1450 - 1470 | Medium |
Computational Chemistry and Theoretical Investigations into 3,5 Dimethyl 1 Oxan 4 Yl 1h Pyrazole
Electronic Structure and Bonding Characteristics
The electronic nature of 3,5-dimethyl-1-(oxan-4-yl)-1H-pyrazole is fundamentally dictated by the interplay between the aromatic pyrazole (B372694) ring and the saturated oxane substituent. Computational methods are invaluable tools for dissecting these electronic features.
Density Functional Theory (DFT) is a robust method for predicting the ground-state geometry of molecules. For this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to determine the optimized molecular structure.
Based on studies of similar pyrazole derivatives, the pyrazole ring is expected to be nearly planar. researchgate.net The bond lengths within the pyrazole ring would reflect its aromatic character, with C-N and N-N bond lengths intermediate between single and double bonds. For instance, the C3–N7 bond in related pyrazole structures has been calculated to be around 1.299 Å. nih.gov The C-C bonds of the methyl groups attached to the pyrazole ring will exhibit standard single bond character. The geometry of the oxane ring is predicted to adopt a chair conformation, which is the most stable arrangement for such six-membered saturated heterocycles. csbsju.eduic.ac.uk
Illustrative Table of Predicted Bond Lengths and Angles:
| Parameter | Predicted Value (from analogous structures) |
| Pyrazole N1-N2 Bond Length | ~1.35 Å |
| Pyrazole C3-N2 Bond Length | ~1.33 Å |
| Pyrazole C4-C5 Bond Length | ~1.39 Å |
| Pyrazole C-H Bond Length | ~1.08 Å |
| Pyrazole C-CH₃ Bond Length | ~1.50 Å |
| Oxane C-O Bond Length | ~1.43 Å |
| Oxane C-C Bond Length | ~1.53 Å |
| Pyrazole Ring Angles | ~105-112° |
| Oxane Ring Angles | ~109-112° |
Note: These values are illustrative and based on typical bond lengths and angles found in computationally studied pyrazole and tetrahydropyran (B127337) derivatives.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic properties of a molecule. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. ntu.edu.iq
For this compound, the HOMO is expected to be predominantly localized on the electron-rich pyrazole ring, which acts as the primary electron donor. The LUMO, conversely, would likely be distributed across the pyrazole ring as well, representing the region most susceptible to nucleophilic attack. The presence of the electron-donating methyl groups on the pyrazole ring would be expected to raise the energy of the HOMO, thereby potentially reducing the HOMO-LUMO gap compared to an unsubstituted pyrazole. mdpi.com The oxane substituent, being largely aliphatic, is anticipated to have a minor influence on the electronic distribution of the frontier orbitals. nankai.edu.cn
Illustrative Table of Frontier Orbital Energies:
| Orbital | Predicted Energy (eV) (from analogous structures) |
| HOMO | -6.0 to -7.0 |
| LUMO | -0.5 to -1.5 |
| HOMO-LUMO Gap | 4.5 to 6.5 |
Note: These energy values are typical ranges observed for substituted pyrazole derivatives in DFT calculations and serve as an estimation. ntu.edu.iqnankai.edu.cn
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, revealing donor-acceptor interactions that contribute to its stability. nih.govyoutube.com In this compound, NBO analysis would likely highlight hyperconjugative interactions.
Conformational Analysis of the Oxan-4-yl Substituent and Pyrazole Ring System
The attachment of the pyrazole ring at the C4 position of the oxane ring can result in two primary chair conformers where the pyrazole substituent is either in an axial or an equatorial position. Due to steric hindrance, the equatorial conformation is generally more stable for large substituents on a cyclohexane (B81311) or tetrahydropyran ring. Therefore, it is predicted that the conformer with the 3,5-dimethyl-1H-pyrazol-1-yl group in the equatorial position of the oxane chair would be the most populated and energetically favorable. The rotation around the C-N bond connecting the two rings would also be a factor, with the lowest energy conformation being the one that minimizes steric clashes between the methyl groups on the pyrazole and the hydrogens on the oxane ring.
Prediction of Spectroscopic Parameters
Computational methods can accurately predict various spectroscopic parameters, providing valuable information for structural elucidation.
The prediction of ¹H and ¹³C NMR chemical shifts using DFT calculations has become a reliable tool in structural chemistry. nih.govruc.dk For this compound, theoretical chemical shifts can be calculated and compared with experimental data if available.
The ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyrazole ring, the methyl groups, and the oxane ring. The single proton on the pyrazole ring (at C4) would likely appear as a singlet. The two methyl groups at C3 and C5 of the pyrazole ring would also produce sharp singlet signals. The protons on the oxane ring would exhibit more complex splitting patterns due to their diastereotopic nature and coupling with each other.
In the ¹³C NMR spectrum, distinct signals for each carbon atom are expected. The chemical shifts of the pyrazole carbons would be in the aromatic region, while the oxane carbons would appear in the aliphatic region. The chemical shifts of the methyl carbons would be found at the higher field end of the spectrum.
Illustrative Table of Predicted ¹H and ¹³C NMR Chemical Shifts:
| Atom | Predicted ¹H Chemical Shift (ppm) (from analogous structures) | Predicted ¹³C Chemical Shift (ppm) (from analogous structures) |
| Pyrazole C4-H | 5.8 - 6.2 | - |
| Pyrazole C3-CH₃ | 2.1 - 2.4 | 10 - 15 |
| Pyrazole C5-CH₃ | 2.1 - 2.4 | 10 - 15 |
| Oxane CH (attached to N) | 4.0 - 4.5 | 55 - 65 |
| Oxane CH₂ (adjacent to O) | 3.5 - 4.0 | 65 - 75 |
| Oxane CH₂ (other) | 1.5 - 2.0 | 30 - 40 |
| Pyrazole C3 | - | 145 - 150 |
| Pyrazole C4 | - | 105 - 110 |
| Pyrazole C5 | - | 138 - 142 |
Note: These are estimated chemical shift ranges based on data for 3,5-dimethylpyrazole (B48361) and related heterocyclic systems. nih.govresearchgate.netresearchgate.net Actual values would depend on the specific computational method and solvent model used.
Molecular Electrostatic Potential (MEP) Surface Mapping for Charge Distribution
Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool for visualizing the charge distribution on a molecule's surface. It helps in identifying the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). The MEP is plotted onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of high negative potential (prone to electrophilic attack), while blue represents areas of high positive potential (prone to nucleophilic attack). Green and yellow denote regions of intermediate potential. proquest.com
For this compound, the MEP surface would likely show the most negative potential localized around the nitrogen atom at position 2 of the pyrazole ring, due to the presence of its lone pair of electrons. This region would be the primary site for electrophilic attack and hydrogen bonding interactions. The oxygen atom in the oxane ring would also exhibit a negative potential, making it another potential site for interaction with electrophiles. nih.gov
Reactivity Predictions and Mechanistic Studies
Computational methods are extensively used to predict the reactivity of molecules and to study the mechanisms of chemical reactions.
Computational Assessment of Electrophilic and Nucleophilic Attack Sites
Building upon the insights from MEP analysis, further computational assessments can quantify the reactivity of different sites. Frontier Molecular Orbital (FMO) theory is a key component of this analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.
For this compound, the HOMO is expected to be localized primarily on the pyrazole ring, particularly on the nitrogen atoms and the double bonds. This indicates that these are the most probable sites for electrophilic attack. The LUMO, on the other hand, would likely be distributed over the pyrazole ring, suggesting that the ring could accept electrons in a nucleophilic attack, although this is generally less favorable for electron-rich aromatic systems. The energy gap between the HOMO and LUMO is also a critical parameter, with a smaller gap generally implying higher reactivity. eurasianjournals.com
Transition State Modeling for Key Synthetic Transformations
The synthesis of this compound typically involves the N-alkylation of 3,5-dimethylpyrazole with a suitable oxane-containing electrophile. Computational chemistry can be used to model the transition states of such reactions, providing insights into the reaction mechanism and the factors that control regioselectivity. mdpi.comresearchgate.net
For the N-alkylation of 3,5-dimethylpyrazole, there are two possible nitrogen atoms for alkylation. While the product is named as the 1-substituted isomer, the reaction mechanism involves the attack of one of the pyrazole nitrogens onto the electrophile. DFT calculations can be employed to locate the transition state structures for the formation of both possible regioisomers. By comparing the activation energies of these transition states, it is possible to predict which isomer will be the major product under kinetic control. These models can also elucidate the role of the solvent and any catalysts used in the reaction. nih.govacs.org
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability
While quantum mechanical calculations provide detailed information about static molecular properties, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. eurasianjournals.comnih.gov An MD simulation of this compound, typically in a simulated solvent environment, would reveal its conformational flexibility and stability. mdpi.com
The simulation would track the movements of all atoms in the molecule over a period of nanoseconds. This would allow for the analysis of the rotational freedom of the oxane ring relative to the pyrazole ring and the flexibility within the oxane ring itself (e.g., chair-boat interconversions). The stability of the molecule can be assessed by monitoring parameters such as the root-mean-square deviation (RMSD) of the atomic positions over time. A stable molecule will exhibit relatively small fluctuations around its equilibrium geometry. rsc.org
MD simulations are also invaluable for studying how the molecule interacts with its environment, such as solvent molecules or biological macromolecules, providing a more realistic picture of its behavior in solution or in a biological system. nih.gov
Application of 3,5 Dimethyl 1 Oxan 4 Yl 1h Pyrazole As a Synthetic Platform and Building Block
Role in the Modular Synthesis of Advanced Organic Structures
The pyrazole (B372694) framework is a cornerstone in modular synthesis, a strategy that allows for the efficient, step-by-step construction of complex molecules from simpler, interchangeable building blocks. nih.govresearchgate.net The structure of 3,5-dimethyl-1-(oxan-4-yl)-1H-pyrazole is inherently modular. The core 3,5-dimethylpyrazole (B48361) unit can be synthesized through the condensation of acetylacetone (B45752) with a hydrazine (B178648) derivative, in this case, 4-hydrazinyloxane. wikipedia.org This foundational reaction is a key example of how the pyrazole heterocycle is assembled.
Advanced organic structures can be built out from this platform by leveraging the reactivity of the pyrazole ring. Methodologies for creating 3,5-diarylpyrazoles in good to excellent yields through one-pot, two-component reactions have been developed, showcasing the pyrazole scaffold as a central tool in medicinal chemistry. nih.govresearchgate.net Furthermore, a modular approach for the regiocontrolled preparation of pyrazoles substituted at all three carbon atoms (C3, C4, and C5) has been described. researchgate.net This involves sequential functionalization, often using metallation and cross-coupling reactions, to introduce diverse substituents. researchgate.net The "this compound" molecule fits perfectly into this paradigm, where the dimethyl groups are pre-installed, and the oxane moiety at N1 provides a specific polarity and conformational influence, while the C4 position remains available for further elaboration to build molecular complexity.
Precursor for Pyrazole-Based Ligands in Catalysis and Coordination Chemistry
Pyrazole derivatives are widely employed as ligands in coordination chemistry and catalysis due to the excellent coordinating ability of their nitrogen atoms. researchgate.netnih.govnih.gov The compound this compound is an ideal precursor for such ligands. The pyrazole nitrogens can bind to a wide range of metal ions, and the steric bulk of the two methyl groups at the C3 and C5 positions can be used to control the coordination environment around the metal center. nih.gov
Research has demonstrated the synthesis of functional N-donor tripodal pyrazolyl ligands which, when complexed with copper(II), show significant efficiency in mimicking the catalytic oxidative activity of catecholase enzymes. researchgate.net While not using the oxane substituent directly, these studies establish that pyrazole-based ligands are effective in catalysis. researchgate.net In another application, the use of pyrazole ligands with titanium(IV) isopropoxide was shown to dramatically enhance the catalytic activity for the ring-opening polymerization of L-lactide to produce polylactide (PLA), a biodegradable polymer. nih.gov The presence of the oxane ring in this compound can influence the solubility of the resulting metal complexes and may provide an additional, weaker coordination site (the oxane oxygen), potentially modifying the catalytic activity and selectivity of the metallic center. These features make it a promising candidate for developing new catalysts for various organic transformations.
| Catalyst System | Polymerization Reaction | Key Finding |
| TiOiPr4 with pyrazole ligand | Ring-opening polymerization of L-lactide | Catalytic activity was improved ~17-fold compared to TiOiPr4 alone at room temperature. nih.gov |
| Copper(II) with tripodal pyrazolyl ligands | Oxidation of 3,5-di-tert-butylcatechol | System efficiently produces the corresponding quinone, mimicking catecholase activity. researchgate.net |
Development of Diverse Compound Libraries Through C4- and N1-Derivatization
The generation of compound libraries for screening purposes is a fundamental activity in drug discovery and materials science. The this compound scaffold is well-suited for creating such libraries through derivatization at two key positions: the C4 carbon and the N1 nitrogen.
N1-Derivatization: The N1 position of the pyrazole ring is readily substituted by reacting 3,5-dimethylpyrazole with various electrophiles. The title compound itself is a product of N1-derivatization with an oxane-based electrophile. By varying this reactant, a library of N1-substituted pyrazoles with diverse properties (e.g., lipophilicity, polarity, hydrogen bonding capacity) can be synthesized. nih.govmdpi.com
C4-Derivatization: The C4 position of the pyrazole ring, being the only unsubstituted carbon, is a prime site for introducing further molecular diversity. Synthetic methodologies have been developed to functionalize this position. For instance, C-C Suzuki-Miyaura cross-coupling reactions have been successfully used to introduce aryl groups at the C4-position of N-protected pyrazoles. rsc.org Halogenation of the C4-position provides a handle for subsequent coupling reactions, further expanding the range of possible derivatives. researchgate.net A general method for synthesizing 1,3,5-substituted pyrazoles involves the reaction of 1,3-diketones with arylhydrazines, which can be adapted to introduce functionality at the C4 position. rsc.org The combination of varying the N1-substituent and functionalizing the C4-position allows for the creation of extensive and diverse compound libraries based on the pyrazole core.
| Derivatization Position | Synthetic Method | Potential Outcome |
| C4-Position | Suzuki-Miyaura Cross-Coupling | Introduction of aryl or heteroaryl groups. rsc.org |
| C4-Position | Halogenation followed by coupling | Access to a wide range of C4-substituted compounds. researchgate.net |
| N1-Position | Reaction with various electrophiles | Creation of a library with diverse N1-substituents. nih.govmdpi.com |
Intermediate for the Synthesis of Heterocyclic Amino Acid Derivatives
Heterocyclic amino acids are important building blocks in medicinal chemistry, often incorporated into peptides and other pharmaceuticals to grant specific structural or functional properties. Pyrazole-containing amino acids are of particular interest, and compounds like this compound serve as valuable intermediates in their synthesis.
One established strategy involves the nucleophilic substitution of a leaving group on a suitable backbone with the pyrazole nucleus. For example, a synthetic route to 3-(pyrazol-1-yl)-alanine has been designed based on this principle. mdpi.com More recent work has detailed the synthesis of novel heterocyclic amino acid derivatives via the aza-Michael addition of NH-heterocycles, including pyrazoles, to α,β-unsaturated esters like methyl 2-(azetidin-3-ylidene)acetate. nih.gov In such a reaction, the N1-nitrogen of 3,5-dimethylpyrazole would attack the double bond, leading to a new azetidine-pyrazole hybrid amino acid ester. The oxane group from this compound would be carried through the synthesis, resulting in a final amino acid derivative with unique polarity and conformational properties conferred by the oxane ring. nih.gov
Integration into Supramolecular Assemblies
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds and π-π stacking. The 1H-pyrazole ring is a versatile "supramolecular synthon" due to the presence of both a hydrogen-bond donor (the N1-H, if unsubstituted) and a hydrogen-bond acceptor (the N2 pyridine-type nitrogen). nih.gov
| Type of Interaction | Participating Groups | Resulting Structure |
| Hydrogen Bonding | Pyrazole N2, Oxane Oxygen | Dimers, polymers, 2D networks. nih.gov |
| π-π Stacking | Pyrazole Rings | Supramolecular chains. nih.govresearchgate.net |
Contributions to Materials Science (e.g., polymer chemistry, sensor development)
The unique properties of the pyrazole scaffold have led to its use in the development of advanced materials, including functional polymers and chemical sensors.
In polymer chemistry, pyrazole-based ligands have been instrumental in creating new catalytic systems. As mentioned previously, titanium catalysts bearing pyrazole ligands are highly active for the synthesis of polylactide (PLA), a key biodegradable polymer. nih.gov This demonstrates a direct link between pyrazole chemistry and the production of sustainable materials.
In the field of sensor development, the ability of the pyrazole ring and its derivatives to bind to ions and other molecules is exploited. The nitrogen atoms of the pyrazole can coordinate to metal ions, and this binding event can be designed to produce a detectable signal, such as a change in fluorescence. For example, a pyrazoline derivative was synthesized and shown to act as a highly selective fluorescent chemosensor for cadmium (Cd²⁺) ions. nih.gov The binding of the ion quenched the fluorescence of the molecule, allowing for sensitive detection. nih.gov The compound this compound, with its pyrazole core for potential ion binding and the oxane group to modulate solubility and provide additional potential binding sites, is a strong candidate for the development of new sensors for environmental or biological monitoring. Furthermore, the ability of pyrazoles to form organized supramolecular materials is being investigated for applications in functional soft materials. nih.gov
Future Directions and Emerging Paradigms in Research on 3,5 Dimethyl 1 Oxan 4 Yl 1h Pyrazole
Exploration of Novel and Sustainable Synthetic Routes
The synthesis of pyrazole (B372694) derivatives has traditionally involved methods that can require harsh conditions, organic solvents, and long reaction times. tandfonline.com The future for synthesizing 3,5-dimethyl-1-(oxan-4-yl)-1H-pyrazole lies in the adoption of novel and sustainable "green chemistry" approaches that are not only efficient and high-yielding but also environmentally benign and operationally simple. nih.gov
Key emerging synthetic paradigms include:
Microwave-Assisted Organic Synthesis (MAOS): This technique uses microwave irradiation to dramatically reduce reaction times, often from hours to minutes, while improving product yields. tandfonline.comdergipark.org.tr It is a prominent method for creating pyrazole analogues under eco-friendly conditions, minimizing the use of hazardous solvents. tandfonline.comrsc.org The application of MAOS to the cyclization reaction forming the pyrazole ring of the target molecule could offer significant advantages over conventional heating. nih.govnih.gov
Green Catalysts and Solvents: There is a strong trend towards using recyclable catalysts and environmentally friendly solvents like water. nih.govtandfonline.comthieme-connect.com Research has demonstrated the successful synthesis of various pyrazoles using heterogeneous catalysts, such as nano-catalysts or silica-supported acids, which can be easily recovered and reused. thieme-connect.compharmacognosyjournal.net Performing the synthesis of the target compound in an aqueous medium, potentially catalyzed by a recyclable agent like cetyltrimethylammonium bromide (CTAB), would align with green chemistry principles. thieme-connect.com
Mechanochemistry and Ultrasonication: These energy-efficient techniques offer alternatives to traditional solvent-based methods. Mechanochemical synthesis, involving grinding solid reactants together, can lead to high-yield reactions without any solvent. rsc.orgtandfonline.com Similarly, ultrasound irradiation provides another means of promoting reactions under milder conditions. rsc.org
The table below compares conventional and emerging sustainable methods for pyrazole synthesis, highlighting the potential improvements applicable to this compound.
Table 1: Comparison of Synthetic Methodologies for Pyrazole Derivatives
| Feature | Conventional Heating | Microwave-Assisted Synthesis (MAOS) | Flow Chemistry |
|---|---|---|---|
| Reaction Time | Hours to days tandfonline.com | Minutes dergipark.org.trnih.gov | Seconds to minutes mdpi.com |
| Energy Efficiency | Low | High tandfonline.com | High |
| Scalability | Often challenging | Moderate | Excellent uc.pt |
| Safety | Standard risks | Can build high pressure | Enhanced, contained system durham.ac.uk |
| Solvent Use | Often high, uses organic solvents tandfonline.com | Reduced, can use green solvents tandfonline.comnih.gov | Minimized, efficient mixing |
| Yield | Variable | Often high dergipark.org.trnih.gov | Generally high to quantitative uc.pt |
Advanced Spectroscopic Characterization Techniques
While standard techniques like 1D NMR (¹H and ¹³C), FT-IR, and mass spectrometry are fundamental for confirming the structure of this compound researchgate.netnih.govmdpi.com, advanced spectroscopic methods can provide deeper insights into its three-dimensional structure, intermolecular interactions, and dynamics.
Future characterization efforts should incorporate:
Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy) are crucial for the unambiguous assignment of all proton and carbon signals, especially in complex molecules. researchgate.netipb.ptnumberanalytics.com For the target compound, 2D NMR would definitively establish the connectivity between the pyrazole and oxane rings and provide information on the spatial proximity of different protons, confirming its 3D conformation. numberanalytics.com
Multinuclear NMR (¹⁵N NMR): As a nitrogen-containing heterocycle, the pyrazole moiety's ¹⁵N NMR chemical shifts can offer valuable information about its electronic environment. researchgate.netipb.pt However, ¹⁵N NMR suffers from low natural abundance and sensitivity. nih.gov Emerging hyperpolarization techniques like SABRE (Signal Amplification by Reversible Exchange) can enhance ¹⁵N signals by several orders of magnitude, making such studies more feasible and enabling real-time observation of chemical processes. nih.gov
Terahertz (THz) Spectroscopy: This low-frequency spectroscopic technique (0.1-10 THz) is uniquely sensitive to weak intermolecular interactions, such as hydrogen bonds, and low-frequency vibrational modes of the molecular skeleton. nih.govamericanpharmaceuticalreview.comnumberanalytics.com THz spectroscopy could be used to study how molecules of this compound interact with each other in the solid state, probing the hydrogen bonding potential of the pyrazole's N-2 atom and the oxygen of the oxane ring. nih.govfrontiersin.org
Table 2: Application of Advanced Spectroscopic Techniques
| Technique | Information Provided | Relevance to this compound |
|---|---|---|
| 2D NMR (COSY, HSQC, NOESY) | Atom connectivity, ¹H-¹³C correlations, spatial proximity of atoms. numberanalytics.com | Unambiguous assignment of all signals and confirmation of 3D structure. |
| ¹⁵N NMR (with Hyperpolarization) | Electronic environment of nitrogen atoms. ipb.ptnih.gov | Probing the electronic properties of the pyrazole ring nitrogens. |
| Terahertz (THz) Spectroscopy | Intermolecular vibrations and hydrogen bonding networks. nih.govnumberanalytics.comyoutube.com | Characterizing solid-state packing and intermolecular interactions. |
Expansion of Computational Methodologies for Predictive Modeling
Computational chemistry provides powerful tools for predicting molecular properties, understanding reaction mechanisms, and guiding the design of new derivatives without costly and time-consuming laboratory work. The application of sophisticated computational models represents a significant future direction for research on this compound.
Key computational approaches include:
Density Functional Theory (DFT): DFT calculations are widely used to determine optimized molecular geometries, electronic structures (such as HOMO-LUMO energy gaps), and molecular electrostatic potential maps. benthamdirect.comresearchgate.netnih.gov For the target molecule, DFT can predict its reactivity, stability, and spectroscopic properties, offering insights that complement experimental data. mdpi.comnih.gov It can also be used to model reaction pathways for its synthesis, determining the most energetically favorable route. benthamdirect.com
Quantitative Structure-Activity Relationship (QSAR): If this pyrazole derivative is explored for biological applications, 2D and 3D-QSAR models will be essential. nih.gov These models correlate the structural or physicochemical properties of a series of compounds with their biological activity. shd-pub.org.rsacs.org By developing a QSAR model for analogues of this compound, researchers could predict the activity of newly designed compounds and identify the key structural features required for a desired effect. nih.govrsc.org
Molecular Dynamics (MD) and Docking Simulations: To investigate potential interactions with biological targets (e.g., enzymes or receptors), molecular docking can predict the preferred binding mode and affinity of the compound within the target's active site. shd-pub.org.rsrsc.org Subsequent molecular dynamics simulations can then be used to study the stability of the resulting complex over time, providing a more dynamic picture of the molecular interactions. rsc.org
Design Principles for Tailored Chemical Reactivity
The chemical reactivity and physicochemical properties of the this compound scaffold are not static. They can be precisely tailored by applying modern principles of chemical design, enabling the creation of new molecules for specific functions.
Future research should focus on:
Exploiting the N-1 Substituent: The oxane ring at the N-1 position is a key feature. Its conformational flexibility and the presence of the oxygen heteroatom can influence the molecule's solubility, metabolic stability, and ability to form hydrogen bonds. Future design strategies could involve modifying this ring—for instance, by introducing substituents or altering its stereochemistry—to optimize pharmacokinetic properties or create specific interactions with a biological target.
Structure-Activity Relationship (SAR) Studies: A systematic exploration of SAR is fundamental to rational drug design. nih.goveurekaselect.com This involves synthesizing a library of analogues where specific parts of the this compound structure are systematically varied. For example, changing the methyl groups to other alkyl or aryl groups, or modifying the oxane ring, and then evaluating the impact on a desired property (e.g., enzyme inhibition or fluorescence) would build a comprehensive understanding of how structure dictates function. mdpi.com
Development of Functional Materials Incorporating the this compound Moiety
The unique structural and electronic properties of pyrazoles make them excellent building blocks for advanced functional materials. nih.gov Incorporating the this compound moiety into larger systems could lead to novel materials with tailored applications.
Emerging areas for development include:
Fluorescent Chemosensors: Pyrazole derivatives have been successfully developed as "turn-on" or "turn-off" fluorescent sensors for the detection of various metal ions, such as Zn²⁺, Cd²⁺, Fe³⁺, and Cu²⁺. nih.govrsc.orgnih.govsemanticscholar.org The pyrazole nitrogens act as excellent chelating sites for metal ions. researchgate.net By functionalizing the this compound scaffold with appropriate chromophores, it could be developed into a selective and sensitive sensor for environmental monitoring or biological imaging. rsc.orgresearchgate.net
Metal-Organic Frameworks (MOFs): MOFs are crystalline, porous materials constructed from metal ions or clusters linked by organic ligands. Pyrazole-based ligands are increasingly used to build MOFs due to their strong coordination ability. rsc.orgmdpi.com A dicarboxylic acid-functionalized version of this compound could serve as a ligand to create novel MOFs. Such materials could be designed for specific applications like selective gas capture (e.g., formaldehyde), catalysis, or energy storage. researchgate.netresearchgate.netnih.gov
Optoelectronic Materials: Fused pyrazole systems and other derivatives have been investigated for their special photophysical properties, making them candidates for organic optoelectronic materials. nih.gov Further research could explore how the this compound core could be integrated into larger conjugated systems to create novel dyes or materials for organic light-emitting diodes (OLEDs).
Table 3: Potential Applications of Pyrazole-Based Functional Materials
| Material Type | Core Principle | Potential Application | Relevant Findings for Pyrazoles |
|---|---|---|---|
| Fluorescent Sensors | Analyte binding modulates fluorescence emission. | Selective detection of metal ions (e.g., Zn²⁺, Fe³⁺). | Pyrazoles developed as "turn-on" sensors for various cations. nih.govsemanticscholar.org |
| Metal-Organic Frameworks (MOFs) | Pyrazole acts as a coordinating ligand to link metal centers. | Gas storage, catalysis, chemical separation. | Pyrazole-based MOFs used for selective formaldehyde (B43269) capture. researchgate.netnih.gov |
| Polymer Materials | Incorporation into polymer backbones or as side chains. | Antimicrobial surfaces, functional coatings. | Pyrazole-grafted polymers show antibacterial properties. mdpi.com |
Interdisciplinary Research Opportunities in Chemical Sciences
The versatility of the pyrazole scaffold inherently fosters interdisciplinary research, bridging synthetic chemistry with biology, medicine, and materials science. bohrium.commdpi.com The study of this compound is well-positioned to capitalize on these collaborative opportunities.
Medicinal and Pharmaceutical Chemistry: Pyrazoles are a cornerstone of modern drug discovery, with approved drugs targeting a wide range of diseases, including cancer, inflammation, and viral infections. tandfonline.comnih.gov A significant opportunity exists for collaborations between synthetic chemists who can create derivatives of the target compound, computational chemists who can model their behavior, and pharmacologists who can evaluate their biological activity in various disease models. bohrium.com
Agricultural Chemistry: Beyond medicine, pyrazole derivatives have found important applications in agriculture. The insecticide Fipronil, for example, is a 5-aminopyrazole derivative that acts on insect central nervous systems. mdpi.com Research into this compound could involve collaborations with agricultural scientists to screen for potential herbicidal or insecticidal properties.
Materials Science and Engineering: The development of functional materials, as discussed in the previous section, requires a close partnership between synthetic chemists and materials scientists. Chemists can design and synthesize the molecular building blocks, while materials scientists can characterize the bulk properties of the resulting materials (e.g., MOFs or polymers) and test their performance in real-world applications, such as sensor devices or filtration systems. researchgate.net This synergy is crucial for translating a novel molecule into a functional technology.
Q & A
Q. What are the established synthetic routes for preparing 3,5-dimethyl-1-(oxan-4-yl)-1H-pyrazole, and what key reaction parameters require optimization?
The synthesis typically involves multi-step reactions, such as:
- Pyrazole ring formation : Reaction of hydrazine derivatives with 1,3-diketones or via cyclocondensation .
- Oxane (tetrahydropyran) substitution : Alkylation of the pyrazole nitrogen using oxan-4-yl halides under basic conditions (e.g., NaH in DMF at 60–80°C) . Critical parameters include solvent polarity (to stabilize intermediates), reaction temperature (to minimize side reactions), and stoichiometric control of the oxane-substituting agent. Purification often requires column chromatography or recrystallization.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR spectroscopy : and NMR confirm substituent positions and regioisomeric purity (e.g., distinguishing between N1 and N2 substitution).
- X-ray crystallography : Single-crystal diffraction resolves absolute configuration and hydrogen-bonding networks. SHELX programs (e.g., SHELXL) refine structures, with R-factors < 0.05 indicating high accuracy .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula.
Advanced Research Questions
Q. How can researchers address contradictions in reported crystallographic data for pyrazole derivatives during structural elucidation?
Discrepancies may arise from:
- Disorder in the oxane ring : Use Mercury software to model alternative conformations and apply occupancy refinement .
- Twinning effects : Employ SHELXL’s TWIN/BASF commands to deconvolute overlapping reflections .
- Validation tools : Cross-check with DFT-optimized geometries (e.g., Gaussian) to ensure bond lengths/angles align with computational predictions .
Q. What strategies optimize regioselectivity when introducing substituents to the pyrazole core in complex derivatives?
- Directed metalation : Use lithiation at C4 (activated by N1-substituents) to install boronate or halogen groups for cross-coupling .
- Protecting group strategies : Temporarily block reactive sites (e.g., using SEM groups) to direct electrophilic substitution .
- Computational guidance : DFT calculations predict charge distribution to identify nucleophilic/electrophilic hotspots .
Q. How do computational methods (DFT, MD) enhance the understanding of the compound’s reactivity and interactions?
- Reactivity prediction : DFT (B3LYP/6-311+G**) models transition states for nucleophilic attacks on the oxane ring or pyrazole core .
- Molecular docking : Simulate binding to biological targets (e.g., kinases) by analyzing π-π stacking or hydrogen bonds with active-site residues .
- Solvent effects : MD simulations (e.g., GROMACS) assess conformational stability in aqueous vs. nonpolar environments .
Q. What experimental approaches validate the compound’s potential as a kinase inhibitor in drug discovery?
- Biochemical assays : Measure IC values against recombinant kinases (e.g., EGFR, CDK2) using fluorescence-based ADP-Glo™ kits.
- Structure-activity relationship (SAR) : Synthesize analogs with varied substituents (e.g., replacing oxane with piperidine) to correlate structural features with potency .
- Co-crystallization : Solve ligand-bound kinase structures (e.g., PDB deposition) to identify binding motifs and guide optimization .
Data Contradiction Analysis
Q. How should researchers resolve conflicting data regarding the compound’s stability under acidic/basic conditions?
- Controlled degradation studies : Monitor decomposition (HPLC/MS) at pH 1–14 to identify labile bonds (e.g., oxane ring opening at pH < 3).
- Mechanistic probes : Isotope labeling () traces hydrolysis pathways .
- Contradiction mitigation : Replicate conditions from conflicting studies (e.g., buffer composition, temperature) to isolate variables .
Methodological Tables
Q. Table 1: Key Synthetic Parameters for Pyrazole-Oxane Derivatives
| Step | Parameter | Optimal Range | Analytical Monitoring |
|---|---|---|---|
| Cyclization | Solvent | DMF/THF | TLC (hexane:EtOAc 3:1) |
| Alkylation | Temperature | 60–80°C | NMR (δ 4.2–4.5 ppm, oxane protons) |
| Purification | Method | Column chromatography (SiO, 10% MeOH/CHCl) | HPLC (>95% purity) |
Q. Table 2: Computational Settings for Reactivity Analysis
| Method | Software | Basis Set | Key Output |
|---|---|---|---|
| DFT | Gaussian 16 | 6-311+G** | Transition state energies |
| MD | GROMACS | CHARMM36 | Solvent-accessible surface area |
| Docking | AutoDock Vina | — | Binding affinity (ΔG) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
